molecular formula C8H9NO3 B088349 2,4-Dimethyl-6-nitrophenol CAS No. 14452-34-7

2,4-Dimethyl-6-nitrophenol

Cat. No. B088349
CAS RN: 14452-34-7
M. Wt: 167.16 g/mol
InChI Key: KJRCHILWKQLEBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of dimethyl-nitrophenol derivatives involves direct nitration. For example, 4,5-Dimethyl-2-nitrophenol was synthesized via direct nitration, achieving a yield of 30.3% at a specific mass ratio of dimethylphenol to nitric acid (Xi, 2008).

Molecular Structure Analysis

  • The molecular structure of dimethyl-nitrophenol derivatives is characterized by X-ray diffraction methods. For instance, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined, showing that molecules exist in a zwitterionic form (Koll & Głowiak, 1985).

Chemical Reactions and Properties

  • The chemical properties of dimethyl-nitrophenol compounds involve complex formations and hydrogen bonding. For example, the hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine was studied, highlighting the short OHN intermolecular hydrogen bridges (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).

Physical Properties Analysis

  • The physical properties, such as solubility and crystal growth, are significant for understanding dimethyl-nitrophenol compounds. For example, the solubility and crystal growth of a molecular adduct of 4-(dimethylamino)benzaldehyde 4-nitrophenol were analyzed for opto-electronic applications (Karthick et al., 2019).

Chemical Properties Analysis

  • Chemical properties such as reactivity and interaction with other compounds are crucial. The nitration of dimethylphenols, including 2,6-dimethyl-4-nitrophenol, has been studied, providing insights into the formation of various nitrated compounds (Hartshorn et al., 1985).

Scientific Research Applications

  • Anaerobic Biodegradability and Toxicity : Phenolic compounds, including 2,4-Dimethyl-6-nitrophenol, have been evaluated for their anaerobic biodegradability and toxicity. It is found that the greater the substitution on the phenolic ring, the higher is the recalcitrance and toxicity of the compound. This has implications for environmental toxicity and degradation processes (O'Connor & Young, 1989).

  • Electrochemical Reduction in Ionic Liquids : Research on the electrochemical reduction of nitro compounds, including 4-nitrophenol, in room-temperature ionic liquids provides insights into the chemical behavior and potential applications of these compounds in novel solvent systems. This research can be relevant for understanding the electrochemical properties of this compound (Silvester et al., 2006).

  • Nitration Process and Structural Analysis : The nitration of phenols, including 4-Nitro- and 4-Bromo-2,6-dimethylphenols, has been studied, providing insights into the structural and chemical changes during nitration. Such studies are crucial for understanding the chemical behavior and potential applications of this compound (Hartshorn et al., 1985).

  • Role in Cytochrome P450 Catalysis : Research has shown that 4-nitrophenol, closely related to this compound, is hydroxylated by cytochromes P450 2E1 and 3A. This indicates potential roles in metabolic pathways and drug interactions (Zerilli et al., 1997).

  • Degradability in Anaerobic Systems : Studies have shown that nitrophenols, including 2,4-dinitrophenol, exhibit varying degrees of toxicity and degradability in anaerobic systems. This research is relevant for understanding how this compound might behave in similar environments (Uberoi & Bhattacharya, 1997).

  • Electrocatalytic Oxidation in Water Treatment : Research on the role of nitrite in the electrocatalytic oxidation of phenol and the formation of nitrated by-products can provide insights into the environmental impact and treatment methods for similar compounds like this compound (Zhang et al., 2019).

  • Extraction and Detection in Soil Samples : Studies have developed methods for extracting and detecting priority phenolic compounds, including 2,4-Dimethylphenol, in soil samples. This research is important for environmental monitoring and assessment of pollution levels (Alonso et al., 1998).

  • Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of nitrophenols, such as 4,5-Dimethyl-2-nitrophenol, provides valuable information on the chemical synthesis and structural properties of similar compounds like this compound (Xi, 2008).

  • Effects on Methanogenic Systems : The effects of nitrophenols on acetate-utilizing methanogenic systems have been studied, indicating the potential environmental impact of these compounds on microbial communities and waste treatment processes (Podeh et al., 1995).

  • Biodegradation in Wastewater Treatment : Studies on the biodegradation of phenolic mixtures in sequencing batch reactors provide insights into the treatment and removal of phenolic pollutants, including this compound, from industrial effluents (Tomei & Annesini, 2008).

Safety and Hazards

“2,4-Dimethyl-6-nitrophenol” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,4-dimethyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCHILWKQLEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065771
Record name Phenol, 2,4-dimethyl-6-nitro-
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14452-34-7
Record name 2,4-Dimethyl-6-nitrophenol
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Record name 6-Nitro-2,4-xylenol
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Record name Phenol, 2,4-dimethyl-6-nitro-
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Record name Phenol, 2,4-dimethyl-6-nitro-
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Record name 6-nitro-2,4-xylenol
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Record name 6-NITRO-2,4-XYLENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient method to synthesize 2,4-Dimethyl-6-nitrophenol and what factors influence its yield?

A1: Research indicates that this compound can be effectively synthesized using diluted nitric acid as the nitrating agent, ether as the solvent, and dodecyl benzene sulfonate (DBSA) as an additive. [] The yield of this reaction is influenced by several factors, including the concentration of nitric acid, reaction temperature, and reaction time. Optimal conditions for maximizing yield (83.2%) include using 24.4 g of 2,4-dimethylphenol, 150mL of ether, 0.8 g of DBSA, a nitric acid concentration of 25%, a reaction temperature between 33-35℃, and a reaction time of 3 hours. []

Q2: How was the synthesized this compound characterized to confirm its structure?

A2: The structure of the synthesized this compound was confirmed through spectroscopic analysis. Both Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to analyze the product and verify its structural identity. []

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